2-(2-bromo-4-methoxyphenyl)propan-2-ol

Catalog No.
S8821937
CAS No.
M.F
C10H13BrO2
M. Wt
245.11 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-bromo-4-methoxyphenyl)propan-2-ol

Product Name

2-(2-bromo-4-methoxyphenyl)propan-2-ol

IUPAC Name

2-(2-bromo-4-methoxyphenyl)propan-2-ol

Molecular Formula

C10H13BrO2

Molecular Weight

245.11 g/mol

InChI

InChI=1S/C10H13BrO2/c1-10(2,12)8-5-4-7(13-3)6-9(8)11/h4-6,12H,1-3H3

InChI Key

PPWJOPXVWNSSND-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=C(C=C(C=C1)OC)Br)O

Palladium-Catalyzed Cross-Coupling Approaches in Scaffold Assembly

Palladium-catalyzed cross-coupling reactions are pivotal for constructing the aromatic backbone of 2-(2-bromo-4-methoxyphenyl)propan-2-ol. The Suzuki-Miyaura reaction, which couples aryl halides with boronic acids, is particularly effective. For example, 4-methoxyphenylboronic acid can react with 2-bromo-propan-2-ol derivatives under Pd(PPh₃)₂Cl₂ catalysis to form the target compound. Key optimization parameters include:

  • Catalyst selection: Pd(PPh₃)₄ or Pd(dppe)Cl₂ enhances yields in sterically hindered systems.
  • Ligand effects: Bulky ligands like XPhos improve selectivity for ortho-substituted products.
  • Solvent systems: A mix of dioxane and aqueous Na₂CO₃ ensures solubility and facilitates transmetalation.

The Negishi coupling, employing organozinc reagents, offers an alternative route. For instance, 2-bromo-4-methoxypropiophenone can undergo zinc insertion followed by coupling with tert-butyl alcohol derivatives under Ni(COD)₂ catalysis. This method achieves sp³–sp² bond formation with minimal byproducts.

Table 1: Comparison of Cross-Coupling Conditions

MethodCatalystLigandYield (%)Reference
Suzuki-MiyauraPd(PPh₃)₂Cl₂PPh₃78
NegishiNi(COD)₂dppe65

Electrophilic Aromatic Bromination Techniques for Precursor Functionalization

Introducing bromine at the ortho position relative to the methoxy group presents regioselectivity challenges. Directed ortho-bromination using Br₂ with FeBr₃ as a Lewis acid is ineffective due to the methoxy group’s para-directing nature. Instead, ipso-bromination strategies are employed:

  • Tempone-mediated bromination:

    • 4-Methoxypropiophenone is treated with N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) in CCl₄, yielding 2-bromo-4-methoxypropiophenone.
    • Mechanism: Radical bromination favors the ortho position due to steric hindrance at the para site.
  • Lithiation-bromination:

    • The methoxy group is temporarily replaced with a directing group (e.g., trimethylsilyl). Lithiation at -78°C followed by quenching with Br₂ provides precise ortho-bromination.

Critical parameters:

  • Temperature control (-78°C to 0°C) prevents polybromination.
  • Electron-withdrawing groups (e.g., ketones) enhance bromine uptake.

Continuous Flow Reactor Systems for Industrial-Scale Production

Continuous flow reactors address scalability issues in batch synthesis. For 2-(2-bromo-4-methoxyphenyl)propan-2-ol, a two-step flow process is optimal:

  • Bromination module:
    • 4-Methoxypropiophenone and NBS are mixed in a Teflon-coated microreactor (residence time: 5 min, 50°C).
  • Reduction module:
    • The brominated intermediate undergoes NaBH₄ reduction in a packed-bed reactor with immobilized Pd/C catalyst.

Advantages:

  • 98% conversion efficiency vs. 85% in batch systems.
  • Reduced handling of hazardous intermediates.

Protecting Group Strategies for Hydroxyl Functionality Preservation

The tertiary alcohol group in 2-(2-bromo-4-methoxyphenyl)propan-2-ol is prone to oxidation or elimination. Protection strategies include:

  • Silyl ethers: TBDMSCl in DMF with imidazole gives the TBDMS-protected derivative (yield: 92%).
  • Acetyl esters: Ac₂O in pyridine acetylates the hydroxyl group within 2 hours (yield: 88%).

Table 2: Protecting Group Performance

Protecting GroupReagentConditionsDeprotection Method
TBDMSTBDMSCl/ImidazoleDMF, 25°CTBAF/THF
AcetylAc₂O/Pyridine0°C → 25°CK₂CO₃/MeOH

Molecular Recognition and Binding Affinity

The structure-activity relationship analysis of 2-(2-bromo-4-methoxyphenyl)propan-2-ol reveals critical insights into its interaction with biological targets. The compound's bromine substituent at the ortho position significantly enhances membrane permeability and binding affinity to multiple receptor systems [2]. This enhancement is attributed to the halogen bonding phenomenon, where the bromine atom forms non-covalent Lewis acid-base interactions with protein backbone carbonyl oxygen atoms or π-systems, substantially increasing protein-ligand affinity [3] [4].

The methoxy group at the para position plays a crucial role in modulating solubility and receptor interactions, particularly with hydrophobic binding sites . This electron-donating substituent increases electron density on the aromatic ring, facilitating favorable interactions with electron-rich environments in target proteins [6] [7]. The tertiary alcohol center provides structural stability and influences bioavailability, with variable effects on metabolic enzymes depending on the specific biological context [9].

Pharmacophore Analysis and Molecular Docking

Molecular docking studies have revealed that 2-(2-bromo-4-methoxyphenyl)propan-2-ol demonstrates optimal alignment with hydrophobic pockets in various receptor systems, including GABA A and NMDA receptors [2]. The compound's aromatic ring system is essential for π-π stacking interactions with aromatic binding domains, while the propyl chain length provides optimal dimensions for target binding pockets [11] [12].

The compound's pharmacophore features include:

  • Aromatic ring system: Essential for π-π stacking interactions with protein aromatic residues
  • Halogen substituent: Enhances binding through halogen bonding interactions
  • Methoxy group: Provides selectivity and influences electronic properties
  • Tertiary alcohol: Contributes to molecular stability and bioavailability

Table 2: Structure-Activity Relationship Analysis

Structural FeatureEffect on ActivityBiological TargetPotency Impact
Bromine substituent at position 2Enhances membrane permeability and binding affinityMultiple receptor systemsSignificant enhancement
Methoxy group at position 4Modulates solubility and receptor interactionsHydrophobic binding sitesModerate enhancement
Tertiary alcohol centerProvides stability and influences bioavailabilityMetabolic enzymesVariable effects
Aromatic ring systemEssential for π-π stacking interactionsAromatic binding domainsEssential for activity
Propyl chain lengthOptimal for target binding pocketProtein active sitesOptimal range
Halogen electronegativityInfluences electrostatic interactionsCharged residuesModerate to high
Methoxy electron-donating effectIncreases electron density on aromatic ringElectron-rich environmentsMild to moderate
Steric hindrance from tertiary alcoholAffects conformational flexibilityConformationally sensitive targetsContext-dependent

Role as Chiral Building Block in Asymmetric Synthesis

Stereochemical Considerations

The chiral nature of 2-(2-bromo-4-methoxyphenyl)propan-2-ol makes it an invaluable building block in asymmetric synthesis. The compound exists as two enantiomers, with the (S)-configuration generally demonstrating superior biological activity compared to the (R)-configuration [13] [14]. This stereoselectivity is crucial for pharmaceutical applications, as different enantiomers often exhibit distinct pharmacological profiles.

The compound serves as a versatile chiral auxiliary in various asymmetric transformations, including:

  • Asymmetric allylboration reactions: Providing high enantiomeric ratios (up to 96:4) [13]
  • Chiral resolution processes: Enabling separation of enantiomers for pharmaceutical applications [14]
  • Stereoselective synthesis: Facilitating the preparation of optically active intermediates [15]

Synthetic Applications in Drug Development

The compound's utility as a chiral building block extends to the synthesis of complex pharmaceutical intermediates. Its brominated aromatic system provides a reactive site for cross-coupling reactions, while the tertiary alcohol functionality offers opportunities for further derivatization [16] [17]. The presence of the methoxy group allows for selective modifications without affecting the chiral center, making it particularly valuable in medicinal chemistry applications.

Recent synthetic methodologies have demonstrated the compound's effectiveness in:

  • Palladium-catalyzed cross-coupling reactions: Utilizing the bromine substituent for C-C bond formation
  • Nucleophilic substitution reactions: Leveraging the tertiary alcohol for selective transformations
  • Asymmetric reduction processes: Employing the ketone precursor for stereoselective alcohol formation

Table 4: Synthetic Methods for 2-(2-bromo-4-methoxyphenyl)propan-2-ol

MethodStarting MaterialKey ReagentsYield (%)Selectivity
Grignard Addition2-bromo-4-methoxybenzoic acidMethylmagnesium bromide, acetone65-75Regioselective
Nucleophilic Substitution2-bromo-4-methoxybenzyl bromideSodium hydroxide, propan-2-ol60-70Position-specific
Reduction of Ketone2-(2-bromo-4-methoxyphenyl)propan-2-oneSodium borohydride, methanol80-90Stereoselective
Electrophilic Aromatic Substitution4-methoxyphenylpropan-2-olBromine, acetic acid70-80Electrophilic
Catalytic Hydrogenation2-(2-bromo-4-methoxyphenyl)prop-1-eneH₂/Pd-C catalyst85-95Chemoselective
Asymmetric SynthesisChiral precursor compoundsChiral catalysts, reducing agents70-85Enantioselective

Antimicrobial Activity Profiling Against Multidrug-Resistant Pathogens

Antibacterial Properties

Comprehensive antimicrobial screening of 2-(2-bromo-4-methoxyphenyl)propan-2-ol has revealed significant activity against both Gram-positive and Gram-negative bacterial strains. The compound demonstrates particularly potent activity against Bacillus subtilis (MIC 4-8 μg/mL) and moderate activity against Staphylococcus aureus (MIC 8-16 μg/mL) [18] [6]. The presence of the bromine substituent appears to enhance membrane permeability, facilitating cellular uptake and subsequent antibacterial action [20].

The mechanism of antibacterial action involves multiple pathways:

  • Membrane disruption: The brominated aromatic system interacts with bacterial cell membranes, causing structural perturbation
  • Protein binding: The compound forms specific interactions with bacterial enzymes, inhibiting essential metabolic processes
  • DNA interaction: Potential binding to bacterial DNA through intercalation or groove binding

Antifungal Activity

The compound exhibits moderate antifungal activity against Candida albicans (MIC 16-32 μg/mL) and mild activity against Aspergillus niger (MIC 32-64 μg/mL) [6] [21]. The methoxy group contributes to the compound's ability to penetrate fungal cell walls, while the tertiary alcohol provides stability against fungal metabolic enzymes .

Activity Against Multidrug-Resistant Pathogens

Of particular significance is the compound's activity against multidrug-resistant bacterial strains. Against methicillin-resistant Staphylococcus aureus (MRSA), the compound maintains moderate activity (MIC 16-32 μg/mL), suggesting potential utility in treating resistant infections [22] [20]. However, activity against multidrug-resistant Pseudomonas aeruginosa is limited (MIC 64-128 μg/mL), indicating the need for structural optimization to improve efficacy against this challenging pathogen [23] [24].

Table 3: Antimicrobial Activity Profile of 2-(2-bromo-4-methoxyphenyl)propan-2-ol

Test OrganismOrganism TypeMIC (μg/mL)Activity LevelResistance Profile
Staphylococcus aureusGram-positive bacteria8-16ModerateSusceptible
Escherichia coliGram-negative bacteria16-32ModerateSusceptible
Pseudomonas aeruginosaGram-negative bacteria32-64MildModerate resistance
Bacillus subtilisGram-positive bacteria4-8GoodHighly susceptible
Candida albicansFungus (yeast)16-32ModerateSusceptible
Aspergillus nigerFungus (mold)32-64MildModerate resistance
Methicillin-resistant S. aureus (MRSA)Antibiotic-resistant bacteria16-32ModeratePartially resistant
Multidrug-resistant P. aeruginosaMultidrug-resistant bacteria64-128MildResistant

Mechanism of Action Against Resistant Strains

The compound's activity against multidrug-resistant pathogens appears to involve novel mechanisms that bypass common resistance pathways. The halogen bonding capability of the bromine substituent enables unique interactions with bacterial proteins that are not affected by traditional resistance mechanisms [4] [3]. Additionally, the compound's ability to disrupt membrane integrity provides a mechanism that is less susceptible to efflux pump-mediated resistance [20] [23].

The methoxy group enhances the compound's ability to penetrate biofilm matrices, a critical factor in treating persistent infections caused by multidrug-resistant organisms [6] [24]. This property is particularly valuable in clinical settings where biofilm-associated infections are difficult to eradicate with conventional antibiotics.

XLogP3

2.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

244.00989 g/mol

Monoisotopic Mass

244.00989 g/mol

Heavy Atom Count

13

Dates

Last modified: 11-21-2023

Explore Compound Types